molecular formula C8H15FO3 B12078292 Tert-butyl 3-fluoropropyl carbonate

Tert-butyl 3-fluoropropyl carbonate

Cat. No.: B12078292
M. Wt: 178.20 g/mol
InChI Key: UBWMXSRJZWDQDV-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C8H15FO3. It is a derivative of carbonate, featuring a tert-butyl group and a 3-fluoropropyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoropropyl carbonate typically involves the reaction of tert-butyl chloroformate with 3-fluoropropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

tert-Butyl chloroformate+3-fluoropropanoltert-Butyl 3-fluoropropyl carbonate+HCl\text{tert-Butyl chloroformate} + \text{3-fluoropropanol} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+3-fluoropropanol→tert-Butyl 3-fluoropropyl carbonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoropropyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to produce tert-butyl alcohol and 3-fluoropropanol.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Deprotection: The tert-butyl group can be removed under acidic conditions to yield 3-fluoropropyl carbonate.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Substitution: Nucleophiles such as amines or thiols.

    Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid.

Major Products

    Hydrolysis: Tert-butyl alcohol and 3-fluoropropanol.

    Substitution: Various substituted carbonates depending on the nucleophile used.

    Deprotection: 3-fluoropropyl carbonate.

Scientific Research Applications

Tert-butyl 3-fluoropropyl carbonate has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules where selective deprotection is required.

    Medicine: Utilized in the development of prodrugs that release active pharmaceutical ingredients upon deprotection.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoropropyl carbonate primarily involves the cleavage of the carbonate bond under specific conditions. For instance, in acidic environments, the tert-butyl group is protonated and subsequently cleaved, releasing the active 3-fluoropropyl moiety. This process can be catalyzed by acids or facilitated by specific enzymes in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-chloropropyl carbonate
  • Tert-butyl 3-bromopropyl carbonate
  • Tert-butyl 3-iodopropyl carbonate

Comparison

Tert-butyl 3-fluoropropyl carbonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. Fluorine’s high electronegativity and small size influence the reactivity and stability of the compound, making it particularly useful in applications requiring selective reactivity and stability.

Properties

Molecular Formula

C8H15FO3

Molecular Weight

178.20 g/mol

IUPAC Name

tert-butyl 3-fluoropropyl carbonate

InChI

InChI=1S/C8H15FO3/c1-8(2,3)12-7(10)11-6-4-5-9/h4-6H2,1-3H3

InChI Key

UBWMXSRJZWDQDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCCCF

Origin of Product

United States

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